molecular formula C16H21N3O B14956194 6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14956194
M. Wt: 271.36 g/mol
InChI Key: MKQLZCDMTLPTNX-UHFFFAOYSA-N
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Description

6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazinone core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Piperidinylmethyl Group: The final step involves the nucleophilic substitution reaction where the piperidinylmethyl group is attached to the pyridazinone core using piperidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylmethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached.

Scientific Research Applications

6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and neurological disorders.

    Pharmacology: It is used in pharmacological studies to understand its effects on biological systems and its interaction with different receptors.

    Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and molecular mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of disease or condition being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one: is compared with other pyridazinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidinylmethyl group, which may confer distinct biological activities and pharmacological properties compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

6-phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C16H21N3O/c20-16-10-9-15(14-7-3-1-4-8-14)17-19(16)13-18-11-5-2-6-12-18/h1,3-4,7-8H,2,5-6,9-13H2

InChI Key

MKQLZCDMTLPTNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)CCC(=N2)C3=CC=CC=C3

Origin of Product

United States

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